molecular formula C5H4ClNOS B8589406 4-Chloromethyl-thiazole-2-carbaldehyde

4-Chloromethyl-thiazole-2-carbaldehyde

Cat. No. B8589406
M. Wt: 161.61 g/mol
InChI Key: IPLOONAXODSTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloromethyl-thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C5H4ClNOS and its molecular weight is 161.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloromethyl-thiazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloromethyl-thiazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloromethyl-thiazole-2-carbaldehyde

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

4-(chloromethyl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C5H4ClNOS/c6-1-4-3-9-5(2-8)7-4/h2-3H,1H2

InChI Key

IPLOONAXODSTDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of (4-chloromethyl-thiazol-2-yl)-methanol (1.60 g, 9.80 mmol) in AcCN (98.0 mL) was treated at rt with MnO2 (4.73 g, 49.01 mmol). The reaction mixture was stirred at rt overnight before being filtered through Celite and the solvent was removed under reduced pressure. Purification of the residue by FC (4:1 hept-EA) gave the title compound as a colorless oil. TLC:rf (4:1 hept-EA)=0.37. LC-MS-conditions 02: tR=0.77 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
98 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.73 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.